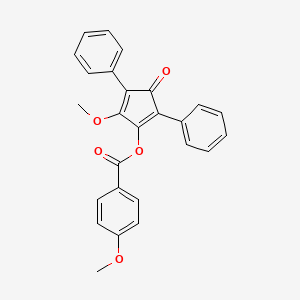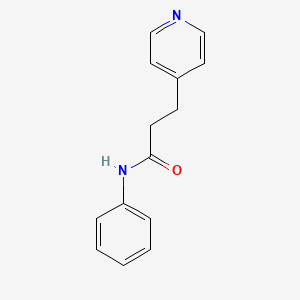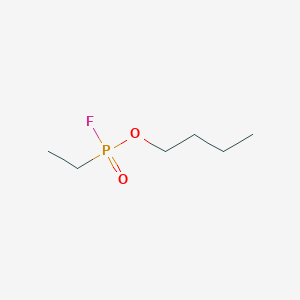![molecular formula C10H12ClNO3 B14713169 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride CAS No. 15052-01-4](/img/structure/B14713169.png)
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride is a chemical compound with the molecular formula C10H11NO2.ClH. It is a derivative of isoquinoline and contains a dioxolo ring fused to the isoquinoline structure. This compound is known for its potential pharmacological effects and has been studied for various applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by the reaction of a substituted phenethylamine with formaldehyde and formic acid, followed by cyclization to form the dioxolo ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its interactions with biological systems, including its binding affinity to certain receptors.
Medicine: Research has explored its potential therapeutic effects, such as anxiolytic properties and its use as an adjunct in the treatment of substance abuse.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride involves its interaction with specific molecular targets. It has been shown to bind selectively to alpha-adrenergic receptors, particularly the alpha-2 subtype. This binding can result in agonist or partial agonist effects, influencing various physiological processes such as neurotransmitter release and vascular tone. The compound’s effects on these receptors contribute to its potential therapeutic properties, including anxiolytic and appetite-suppressing effects .
Vergleich Mit ähnlichen Verbindungen
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride can be compared to other similar compounds, such as:
Amphetamine: While structurally related, amphetamine has stimulant effects, whereas this compound does not stimulate locomotor activity.
Phenethylamine: This compound shares a similar backbone but lacks the dioxolo ring, resulting in different pharmacological properties.
Other Isoquinolines: Compounds like tetrahydroisoquinoline and its derivatives have varying effects based on their specific substitutions and ring structures.
Eigenschaften
CAS-Nummer |
15052-01-4 |
|---|---|
Molekularformel |
C10H12ClNO3 |
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c12-8-4-11-3-6-1-9-10(2-7(6)8)14-5-13-9;/h1-2,8,11-12H,3-5H2;1H |
InChI-Schlüssel |
LSGLUUBTBYUYQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC3=C(C=C2CN1)OCO3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


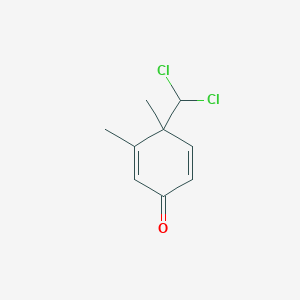
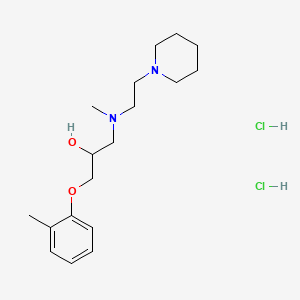
![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
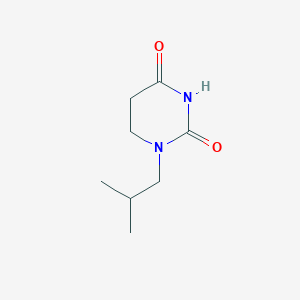
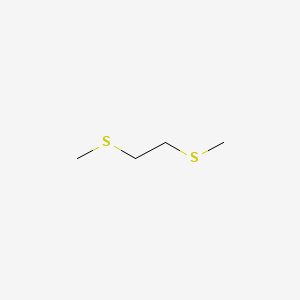

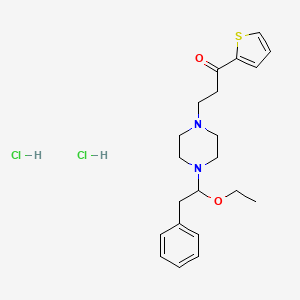
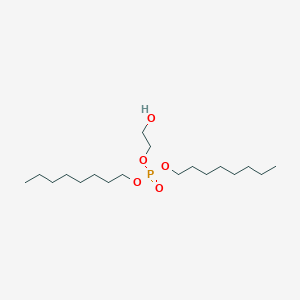
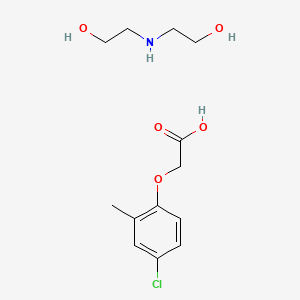
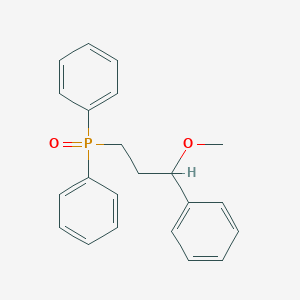
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
